2-Hydroxy-1-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone
Description
The compound 2-Hydroxy-1-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone is a steroidal derivative characterized by:
- A cyclopenta[a]phenanthrene core, common in steroids.
- Three hydroxyl groups at positions 3, 11, and 15.
- Two methyl groups at positions 10 and 12.
- A hydroxyethanone substituent at position 16.
Its synthesis likely involves hydroxylation and ketone functionalization of a steroidal precursor, as seen in analogous compounds (e.g., estrone derivatives in ).
Properties
IUPAC Name |
2-hydroxy-1-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-16,18,22-24,26H,3-11H2,1-2H3/t12-,13+,14+,15+,16+,18-,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODPIQQILQLWGS-VSQWXHCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620966 | |
| Record name | 2-hydroxy-1-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15734-50-6 | |
| Record name | 2-hydroxy-1-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5β-Pregnane-3β,11β,17α,21-tetrol-20-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 2-Hydroxy-1-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure features multiple hydroxyl and ketone groups that suggest various biological activities. This article explores its biological activity through various studies and findings.
Molecular Structure
The molecular formula of the compound is with a molecular weight of 466.7 g/mol. The presence of multiple chiral centers indicates that it may exist in various stereoisomers. The key structural features include:
- Hydroxyl groups : Contributing to its reactivity and potential biological interactions.
- Ketone group : Implicating roles in enzyme interactions and metabolic pathways.
1. Antioxidant Activity
Research has indicated that compounds with similar structures exhibit antioxidant properties due to their ability to scavenge free radicals. In vitro studies have shown that related phenanthrene derivatives can inhibit lipid peroxidation and protect cellular components from oxidative damage .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the expression of pro-inflammatory cytokines and adhesion molecules such as VCAM-1 and ICAM-1 in endothelial cells under inflammatory conditions. This mechanism is crucial for preventing chronic inflammation-related diseases .
3. Anticancer Potential
Several studies have explored the anticancer potential of similar cyclopenta[a]phenanthrene derivatives. These compounds have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells and modulating signaling pathways involved in cell proliferation . For instance:
Case Study 1: Endothelial Cell Interaction
A study involving human umbilical vein endothelial cells (HUVECs) treated with this compound showed a significant reduction in TNF-α-induced expression of adhesion molecules. This suggests a potential role in preventing vascular inflammation and related diseases .
Case Study 2: Cancer Cell Line Testing
In a series of experiments on breast cancer cell lines (MCF-7), the compound exhibited dose-dependent cytotoxicity. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
Comparison with Similar Compounds
Structural Modifications and Substituent Variations
Key structural analogs and their differentiating features:

Key Observations :
- Hydroxylation Patterns : The target compound’s 3,11,17-trihydroxy configuration is distinct from analogs like (3,7,12-trihydroxy) and prednisolone (11,17-dihydroxy).
- Ketone vs. Carboxylic Acid: The hydroxyethanone group differentiates it from propanoic acid () or ester derivatives ().
- Biological Implications : Sulfate esters (e.g., PREG-S in ) enhance water solubility and receptor binding, whereas acetylated derivatives (e.g., prednisolone) are linked to anti-inflammatory activity.
Physicochemical Properties
Comparative molecular
Key Observations :
Preparation Methods
Starting Material Selection
Mestanolone (17β-hydroxy-17α-methyl-5α-androstan-3-one) serves as a viable precursor due to its C-3 ketone and C-17 hydroxyl group, which can be oxidized to a ketone. Alternative precursors include hydrocortisone derivatives, though their C-11 hydroxylation requires preservation during synthesis.
Key Reaction Steps
-
Oxidation of C-17 Hydroxyl to Ketone :
-
C-3 and C-11 Hydroxylation :
-
Periodate Cleavage of Diol :
-
Reductive Cyclization :
Table 1: Reaction Conditions for Oxidation-Hydroxylation Strategy
Cyanohydrin-Mediated Synthesis of 2-Hydroxyethanone Moiety
Cyanohydrin Formation at C-17 Ketone
The 17-ketosteroid intermediate undergoes nucleophilic addition with trimethylsilyl cyanide (TMSCN) to form a cyanohydrin:
Hydrolysis to 2-Hydroxyethanone
The cyanohydrin is hydrolyzed under acidic conditions to yield the 2-hydroxyethanone group:
Table 2: Cyanohydrin Route Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| TMSCN Equiv. | 1.2 | Prevents over-cyanation |
| Hydrolysis pH | 2–3 | Minimizes byproduct formation |
| Temperature | 0°C (addition), 25°C (hydrolysis) | Balances reactivity/stability |
Protective Group Strategies for Multi-Hydroxylated Steroid Systems
The concurrent presence of hydroxyls at C-3, C-11, and C-17 necessitates selective protection:
Silyl Ether Protection
Acetal Protection of Ketones
Deprotection Sequence
Comparative Evaluation of Synthetic Routes
Oxidation-Hydroxylation vs. Cyanohydrin Routes
Challenges and Mitigation
Q & A
Basic: What spectroscopic methods are recommended for confirming the stereochemistry of this compound?
Methodological Answer:
Stereochemical confirmation requires a combination of nuclear magnetic resonance (NMR), X-ray crystallography, and mass spectrometry (MS).
- NMR : Analyze coupling constants (e.g., ) and nuclear Overhauser effect (NOE) to deduce spatial relationships between protons. For example, axial vs. equatorial protons in the cyclopenta[a]phenanthrene core can be distinguished via H-H correlation spectroscopy (COSY) .
- X-ray Crystallography : Resolve absolute configurations using single-crystal diffraction. Studies on analogous steroids (e.g., ) highlight the importance of crystal quality and solvent selection for successful diffraction .
- MS/MS : Validate molecular fragmentation patterns to confirm substituent positions.
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of particulates .
- First Aid :
- Storage : Store in sealed containers at -20°C for long-term stability, and avoid exposure to light or moisture to prevent degradation .
Advanced: How should researchers address discrepancies in solubility data across studies?
Methodological Answer:
Discrepancies often arise from variations in purity, temperature, or solvent batch. To resolve:
Standardize Solvent Purity : Use HPLC-grade solvents and pre-filter (0.22 µm) to remove particulates.
Temperature Control : Conduct solubility tests at 25°C ± 0.5°C using a thermostated bath.
Quantitative Analysis : Employ UV-Vis spectroscopy or gravimetric methods to measure saturation points.
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | ~50 | Preferred for in vitro assays |
| Ethanol | ~10 | Limited solubility at RT |
| Saline/DMSO | ~20 (10% v/v) | Compatible with in vivo studies |
Advanced: What are the common challenges in crystallizing this compound for X-ray studies?
Methodological Answer:
Crystallization challenges include:
- Polymorphism : Screen multiple solvents (e.g., methanol/water, acetonitrile) to isolate stable polymorphs.
- Crystal Size : Use slow evaporation or vapor diffusion methods to grow larger crystals.
- Hydration : Prevent solvent inclusion by annealing crystals under controlled humidity. Studies on similar steroids ( ) achieved success with tert-butyl methyl ether (TBME) as an antisolvent .
Basic: How do researchers validate purity post-synthesis?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a water/acetonitrile gradient. Purity ≥97% is acceptable for most studies .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and compare isotopic patterns to theoretical values.
- Melting Point : Consistency with literature values (±2°C) indicates purity .
Advanced: How can synthesis be optimized to improve yield and stereochemical fidelity?
Methodological Answer:
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to shield hydroxyl groups during key steps (e.g., ketone formation) .
- Catalysis : Employ Sharpless asymmetric dihydroxylation for stereoselective hydroxylation .
- Purification : Combine flash chromatography (silica gel, hexane/EtOAc) with preparative HPLC for intermediates.
Basic: What in vivo formulation strategies are effective given its physicochemical properties?
Methodological Answer:
- Oral Administration : Suspend in 0.5% carboxymethyl cellulose (CMC-Na) for gavage.
- Intravenous : Prepare a 10% DMSO/5% Tween 80/85% saline solution (v/v) to enhance solubility .
- Bioavailability : Co-administer with cyclodextrins to improve absorption in hydrophobic regions.
Advanced: How do researchers reconcile conflicting spectral data in structural studies?
Methodological Answer:
- Cross-Validation : Compare NMR data with computational models (DFT calculations) for C chemical shifts .
- Isotopic Labeling : Use H or C-labeled analogs to resolve overlapping signals in crowded spectra.
- Collaborative Databases : Cross-reference with NIST Chemistry WebBook entries for analogous steroids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

